Etilparabeno sódico

Descripción general

Descripción

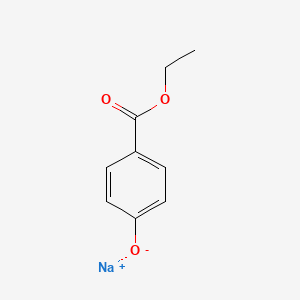

El parabén de etilo sódico, también conocido como para-hidroxibenzoato de etilo sódico, es la sal sódica del parabén de etilo. El parabén de etilo es un éster etílico del ácido para-hidroxibenzoico. Este compuesto se usa ampliamente como conservante en cosméticos, productos farmacéuticos y alimentos debido a sus propiedades antifúngicas y antibacterianas .

Aplicaciones Científicas De Investigación

Ethylparaben sodium is extensively used in scientific research due to its preservative properties. Some applications include:

Chemistry: Used as a standard preservative in various chemical formulations to prevent microbial contamination.

Biology: Employed in biological studies to maintain the sterility of samples and culture media.

Medicine: Incorporated in pharmaceutical formulations to extend shelf life and ensure product safety.

Industry: Utilized in the production of cosmetics, personal care products, and food items to inhibit the growth of bacteria and fungi

Métodos De Preparación

El parabén de etilo sódico se sintetiza mediante la esterificación del ácido para-hidroxibenzoico con etanol en presencia de un catalizador como el ácido sulfúrico. La reacción produce parabén de etilo, que luego se neutraliza con hidróxido de sodio para formar parabén de etilo sódico . Los métodos de producción industrial suelen implicar procesos de esterificación y neutralización a gran escala para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El parabén de etilo sódico experimenta diversas reacciones químicas, entre ellas:

Hidrólisis: En presencia de agua, el parabén de etilo sódico puede hidrolizarse de nuevo a ácido para-hidroxibenzoico y etanol.

Oxidación: El parabén de etilo sódico se puede oxidar para formar ácido para-hidroxibenzoico.

Sustitución: El grupo hidroxilo del parabén de etilo sódico puede participar en reacciones de sustitución, formando diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agua, agentes oxidantes como el permanganato de potasio y varios nucleófilos para reacciones de sustitución. Los principales productos formados incluyen ácido para-hidroxibenzoico y sus derivados .

Aplicaciones en investigación científica

El parabén de etilo sódico se utiliza ampliamente en la investigación científica debido a sus propiedades conservantes. Algunas aplicaciones incluyen:

Química: Se utiliza como conservante estándar en diversas formulaciones químicas para evitar la contaminación microbiana.

Biología: Se emplea en estudios biológicos para mantener la esterilidad de las muestras y los medios de cultivo.

Medicina: Se incorpora en formulaciones farmacéuticas para prolongar la vida útil y garantizar la seguridad del producto.

Industria: Se utiliza en la producción de cosméticos, productos de cuidado personal y alimentos para inhibir el crecimiento de bacterias y hongos

Mecanismo De Acción

El parabén de etilo sódico ejerce sus efectos conservantes al alterar la membrana celular de los microorganismos, provocando la fuga del contenido celular y la inhibición de procesos enzimáticos esenciales. Interfiere con los procesos de transporte de membrana e inhibe la síntesis de ADN, ARN y enzimas clave como las ATPasas y las fosfotransferasas .

Comparación Con Compuestos Similares

El parabén de etilo sódico forma parte de la familia de los parabenos, que incluye compuestos como el metilparabén, el propilparabén y el butilparabén. En comparación con sus homólogos:

Metilparabén: Tiene una cadena alquílica más corta, lo que lo hace menos lipófilo y ligeramente menos eficaz contra los hongos.

Propilparabén: Tiene una cadena alquílica más larga, lo que proporciona una mayor lipofilia y unas propiedades antifúngicas más fuertes.

Butilparabén: Tiene una cadena alquílica aún más larga, ofreciendo la mayor lipofilia y la actividad antimicrobiana más fuerte entre los parabenos

El parabén de etilo sódico es único debido a su lipofilia equilibrada y su eficacia, lo que lo convierte en un conservante versátil en diversas aplicaciones.

Actividad Biológica

Sodium ethylparaben, a common paraben derivative, is primarily used as a preservative in cosmetics, pharmaceuticals, and food products. Its biological activity has been the subject of extensive research, focusing on its estrogenic effects, metabolic pathways, and potential toxicity. This article aims to provide a comprehensive overview of the biological activity of sodium ethylparaben, supported by data tables, case studies, and detailed research findings.

Sodium ethylparaben is a sodium salt of ethylparaben (ethyl p-hydroxybenzoate), which exhibits antimicrobial properties. Its mechanism of action primarily involves inhibiting bacterial growth by disrupting cell membrane integrity. Additionally, sodium ethylparaben can undergo hydrolysis to form p-hydroxybenzoic acid, which is then conjugated and excreted by the body .

Estrogenic Activity

Numerous studies have investigated the estrogenic properties of sodium ethylparaben. Research indicates that it can bind to estrogen receptors, albeit with significantly lower affinity compared to other parabens such as propylparaben. For instance, a study found that sodium ethylparaben exhibited estrogenic activity when incubated with human MCF-7 breast cancer cells, although its potency was approximately 60-fold weaker than propylparaben .

Table 1: Estrogenic Activity Comparison of Parabens

| Compound | Estrogenic Activity (Relative Potency) |

|---|---|

| Propylparaben | 1 (Reference) |

| Methylparaben | 0.5 |

| Sodium Ethylparaben | 0.016 |

Metabolism and Toxicokinetics

The metabolism of sodium ethylparaben has been studied in various animal models. In a study involving male Wistar rats, intravenous administration of radiolabeled sodium ethylparaben showed rapid metabolism and excretion, with metabolites such as p-hydroxybenzoic acid detected in urine and bile . The absorption through human skin was reported to be approximately 76.1% after 24 hours of exposure .

Table 2: Metabolic Pathways of Sodium Ethylparaben

| Metabolite | Detection Method | Biological Matrix |

|---|---|---|

| p-Hydroxybenzoic Acid | High-Performance Liquid Chromatography (HPLC) | Urine |

| p-Hydroxyhippuric Acid | HPLC | Urine |

| p-Hydroxybenzoyl Glucuronide | HPLC | Bile |

Toxicity Studies

Toxicological assessments have revealed that sodium ethylparaben has a high NOAEL (No Observed Adverse Effect Level) at 1000 mg/kg body weight/day based on repeated-dose toxicity studies . However, concerns regarding reproductive toxicity have been raised, particularly regarding its effects on spermatogenesis and hormonal balance in animal studies .

Case Study: Reproductive Toxicity Assessment

A study conducted under the European Union chemicals legislation evaluated the developmental and reproductive toxicity (DART) of sodium ethylparaben. The findings indicated no observed adverse effects at high doses; however, the authors noted that further research is required to fully understand its potential endocrine-disrupting effects .

Applications in Agriculture

Beyond its use in cosmetics and food preservation, sodium ethylparaben has shown promise in agricultural applications. Research demonstrated its antifungal efficacy against postharvest pathogens like Penicillium spp., suggesting its potential as a safe alternative to synthetic fungicides in fruit preservation .

Propiedades

Número CAS |

35285-68-8 |

|---|---|

Fórmula molecular |

C9H10O3.Na C9H10NaO3 |

Peso molecular |

189.16 g/mol |

Nombre IUPAC |

sodium;4-ethoxycarbonylphenolate |

InChI |

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3; |

Clave InChI |

HLEKLAHSVAPCPF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)O.[Na] |

melting_point |

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C |

Key on ui other cas no. |

35285-68-8 |

Descripción física |

White, crystalline hygroscopic powder |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.